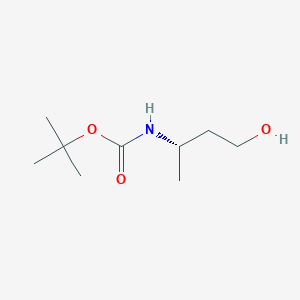

Boc-(S)-3-aminobutan-1-ol

Description

Significance of Chiral 1,3-Amino Alcohols as Stereocontrol Elements

Within the broader family of amino alcohols, 1,3-amino alcohols are distinguished by the 1,3-relationship between the amino and hydroxyl functionalities. This specific arrangement has proven to be particularly effective in a variety of stereoselective transformations. They are instrumental in the asymmetric synthesis of a wide range of compounds, including the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. unr.edu.arconicet.gov.ar The ability of 1,3-amino alcohols to act as stereocontrol elements is showcased in their application as chiral catalysts in reactions such as the addition of organozinc reagents to aldehydes. researchgate.net

The stereochemical outcome of reactions catalyzed by chiral 1,3-amino alcohols is highly dependent on the absolute configuration of their stereocenters and the nature of the substituents on both the nitrogen and carbon atoms. unr.edu.ar This tunability allows chemists to design and synthesize specific 1,3-amino alcohol catalysts to achieve a desired enantiomer of a product. Their utility extends to various other asymmetric transformations, including Diels-Alder reactions, aldol (B89426) reactions, and ring-opening reactions, highlighting their versatility and importance in the synthesis of enantiomerically pure compounds. unr.edu.arconicet.gov.ar

Boc-(S)-3-aminobutan-1-ol within the Context of Chiral Building Blocks

This compound is a prime example of a chiral building block that has found significant application in organic synthesis. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the amine functionality, which can be readily removed under acidic conditions. google.com This protection strategy allows for the selective reaction of the hydroxyl group while the amino group remains unreactive. The "(S)" designation indicates the specific stereochemistry at the chiral center bearing the amino group.

This compound serves as a valuable intermediate in the synthesis of various chemical entities, including allylamines and N-Boc-β-amino acids. chemicalbook.com Its utility is further underscored by its role as a key raw material in the production of important pharmaceuticals. For instance, the enantiomer, (R)-3-aminobutan-1-ol, is a crucial component in the synthesis of the HIV integrase inhibitor dolutegravir. vcu.edu The synthesis of such complex and stereochemically defined molecules relies on the availability of high-quality chiral building blocks like this compound.

The physical and chemical properties of this compound are well-defined, facilitating its use in various synthetic protocols.

| Property | Value |

| CAS Number | 106539-36-0 |

| Molecular Formula | C9H19NO3 |

| Molecular Weight | 189.25 g/mol |

| Appearance | White solid |

| Melting Point | 59 - 60 °C |

| Purity | ≥ 95% |

| Storage Temperature | Room Temperature |

The data in this table is compiled from sources chemicalbook.comechemi.comsigmaaldrich.comsigmaaldrich.com.

The defined stereochemistry and the presence of two distinct functional groups make this compound a versatile and highly sought-after intermediate in the field of asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional structures.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for S 3 Aminobutan 1 Ol and Its N Boc Protected Analogue

Chemoenzymatic Pathways for Enantioselective Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols, providing highly selective transformations under mild reaction conditions. frontiersin.org Chemoenzymatic routes, which combine enzymatic reactions with traditional chemical synthesis, offer sustainable and efficient alternatives to purely chemical methods.

Transaminase-Catalyzed Reductive Amination

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pivotal enzymes in the asymmetric synthesis of chiral amines. dntb.gov.ua They catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or D-alanine, to a ketone substrate. google.com In the synthesis of (S)-3-aminobutan-1-ol, the prochiral ketone 4-hydroxybutan-2-one serves as the substrate. The reaction relies on the coenzyme pyridoxal-5'-phosphate (PLP) to facilitate the amine transfer. google.com

The selection of an appropriate transaminase is crucial for achieving high enantioselectivity. While many transaminases are available, identifying one with high activity and selectivity for a specific substrate like 4-hydroxybutan-2-one can be challenging. nih.gov Native amine dehydrogenases (AmDHs) have also been shown to be effective for the synthesis of short-chain chiral amino alcohols. For instance, the AmDH from Mycobacterium smegmatis (MsmeAmDH) has demonstrated the ability to produce (S)-3-aminobutan-1-ol with an excellent enantiomeric excess of 99.5%. frontiersin.org

| Enzyme | Substrate | Amino Donor | Coenzyme | Enantiomeric Excess (ee) | Reference |

| MsmeAmDH | 4-hydroxybutan-2-one | Ammonia | NADH | 99.5% | frontiersin.org |

| Transaminase | 4-hydroxybutan-2-one | Isopropylamine | PLP | >99% | google.com |

Engineered Enzyme Systems for Enhanced Enantiopurity and Yield

Despite the high selectivity of natural enzymes, their application in industrial processes can be limited by factors such as low catalytic efficiency, narrow substrate scope, or poor stability. nih.gov Protein engineering techniques, including directed evolution and rational design, are employed to overcome these limitations. By modifying the amino acid sequence of an enzyme, its properties can be tailored for a specific synthetic application.

For example, a potential (R)-selective transaminase from Fodinicurvata sediminis (FsTA) was identified and engineered to improve its catalytic activity towards 4-hydroxy-2-butanone. nih.gov Molecular docking and dynamics simulations identified key residues in the active site that hindered substrate binding. A variant with a quadruple mutation (H30R/Y90F/V152K/Y156F) exhibited a 7.95-fold increase in catalytic efficiency (kcat/KM) compared to the initial engineered variant. This engineered enzyme also showed significantly enhanced thermostability, with its melting temperature increasing by 10 °C. nih.gov

Similarly, amine dehydrogenases have been engineered to improve their performance. An AmDH derived from Sporosarcina psychrophila (SpAmDH) was engineered to enhance the synthesis of (S)-2-aminobutan-1-ol, a close structural analogue. frontiersin.org Through mutagenesis, a variant was created that showed a 3.9-fold improvement in the kcat/Km value while maintaining over 99% enantioselectivity. frontiersin.org Two-enzyme cascades have also been engineered to convert diols into amino alcohols with high selectivity, demonstrating a green approach to synthesizing these valuable bifunctional chemicals. rsc.org

Asymmetric Catalytic Methodologies

Asymmetric catalysis using chiral metal complexes or small organic molecules provides a direct route to enantiomerically enriched products from prochiral substrates. These methods are fundamental in modern organic synthesis for creating stereogenic centers with high precision.

Metal-Catalyzed Asymmetric Hydrogenation of Ketone Precursors

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. researchgate.net This reaction typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, coordinated to chiral ligands. ajchem-b.com The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thereby inducing enantioselectivity. ru.nl

For the synthesis of (S)-3-aminobutan-1-ol, a suitable precursor would be an aminoketone. The asymmetric hydrogenation of the ketone functionality would establish the chiral center. Ruthenium(II) catalysts bearing chiral diamine and diphosphine ligands, pioneered by Noyori, are well-known for their high efficiency and selectivity in the reduction of aromatic ketones. ajchem-b.com Iridium-based catalysts have also shown exceptional performance in the hydrogenation of various ketones and imines, often achieving very high enantioselectivities. ajchem-b.com The choice of metal, ligand, solvent, and reaction conditions is critical to maximizing both yield and enantiomeric excess. researchgate.netbohrium.com

| Catalyst System | Substrate Type | Key Features | Reference |

| Ru(II)-diamine-diphosphine | Ketones | High efficiency and enantioselectivity for aromatic ketones. | ajchem-b.com |

| Chiral Spiro Iridium | α-amino ketones | Yields chiral β-amino alcohols with up to 99.9% ee. | ajchem-b.com |

| Rh-complexes | Dehydroamino acids | Basis for industrial synthesis of chiral amino acids like L-DOPA. | ru.nl |

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. rsc.org Chiral β-amino alcohols, similar in structure to the target molecule, have themselves been synthesized and employed as organocatalysts. researchgate.netbatman.edu.tr These catalysts often operate through the formation of hydrogen bonds or transient covalent intermediates, such as iminium or enamine ions, to activate the substrate and control the stereochemical outcome. nih.govrsc.org

While direct organocatalytic routes to (S)-3-aminobutan-1-ol are not extensively detailed in the provided results, the synthesis of related structures provides a framework. For instance, the asymmetric Mannich reaction, often catalyzed by chiral amines or Brønsted acids, can be used to construct β-amino carbonyl compounds, which are precursors to β-amino alcohols. researchgate.net The development of novel organocatalysts continues to expand the scope of these reactions, offering powerful strategies for accessing enantiopure building blocks. rsc.orgbeilstein-journals.org

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a classical yet widely practiced method for separating a racemic mixture into its constituent enantiomers. wikipedia.org For 3-aminobutan-1-ol (B1281174), this is typically achieved by diastereomeric salt crystallization. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.

This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt is then isolated, and the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically pure amine.

For the resolution of racemic 3-amino-1-butanol, enantiomerically pure mandelic acid has been shown to be an effective resolving agent. google.com A process using (S)-mandelic acid in a solvent mixture of isopropanol (B130326) and water allows for the preparation of (R)-3-amino-1-butanol in high enantiomeric purity (at least 98% ee). google.com By analogy, using (R)-mandelic acid would allow for the isolation of (S)-3-amino-1-butanol. Other acidic chiral resolving agents that can be used include tartaric acid, camphorsulfonic acid, and various amino acids. google.com The success of the resolution is highly dependent on the choice of solvent and the precise control of crystallization conditions. google.comgoogle.com

| Resolving Agent | Target Enantiomer | Key Principle | Reference |

| (S)-Mandelic Acid | (R)-3-amino-1-butanol | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. | google.com |

| Tartaric Acid | Racemic amines | Classical resolving agent forming diastereomeric salts. | wikipedia.org |

| Camphorsulfonic acid | Racemic amines | Forms diastereomeric salts for separation. | google.com |

Diastereomeric Salt Formation with Chiral Acids

One of the most established methods for resolving a racemic mixture of 3-aminobutan-1-ol is through diastereomeric salt formation. wikipedia.orgwikipedia.org This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, which acts as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

A common and effective chiral resolving agent for 3-aminobutan-1-ol is mandelic acid. google.com For instance, reacting racemic 3-amino-1-butanol with (S)-mandelic acid can lead to the preferential crystallization of the (R)-3-amino-1-butanol-(S)-mandelate salt. google.com The less soluble diastereomeric salt is isolated by filtration, and the desired enantiomer is then liberated by treatment with a base. wikipedia.orglibretexts.org

The efficiency of this resolution process is influenced by several factors, including the choice of solvent, temperature, and the specific chiral acid used. Other chiral acids like tartaric acid have also been employed in the resolution of amino alcohols. wikipedia.orggoogleapis.com The selection of the appropriate resolving agent and crystallization conditions is often determined empirically to maximize the yield and enantiomeric excess of the desired (S)-enantiomer.

Table 1: Chiral Resolving Agents and Conditions

| Chiral Resolving Agent | Target Enantiomer | Key Process |

| (S)-Mandelic Acid | (R)-3-aminobutan-1-ol | Fractional Crystallization |

| Tartaric Acid | Racemic amino alcohols | Diastereomeric Salt Formation |

Chromatographic Chiral Separation Methodologies

Chiral chromatography offers a powerful alternative to classical resolution for the separation of enantiomers of 3-aminobutan-1-ol. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. sigmaaldrich.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are the primary methods used. sigmaaldrich.comvcu.edu

Due to the small and featureless nature of 3-aminobutan-1-ol and its lack of a suitable chromophore for UV detection in HPLC, derivatization is often necessary. vcu.edu The amine can be reacted with a derivatizing agent to introduce a UV-active group and enhance its interaction with the chiral stationary phase.

Several derivatization and chromatographic methods have been reported:

Derivatization with (R)-α-methyl-2-naphthaleneacetyl chloride: This method allows for the analysis of chiral purity by reversed-phase HPLC with UV detection. google.com

Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride: This is another derivatization strategy for determining the enantiomeric excess via reversed-phase HPLC. google.com

Use of Chiral GC Columns: Chiral cyclodextrin-based GC columns have been explored, though direct analysis can be challenging. vcu.edu

Table 2: Chromatographic Separation Methods for 3-Aminobutan-1-ol Enantiomers

| Chromatographic Technique | Column Type | Derivatizing Agent | Detection |

| Reversed-Phase HPLC | Dima C18 | (R)-α-methyl-2-naphthaleneacetyl chloride | UV (254nm) google.com |

| Reversed-Phase HPLC | Dima reversed-phase C18 | (R)-(+)-1-phenylethanesulfonyl chloride | UV (254nm) google.com |

| Chiral GC | Cyclodextrin | None (direct) or derivatized | Mass Spectrometry |

Chiral Pool and Auxiliary-Based Syntheses

Synthesizing (S)-3-aminobutan-1-ol from readily available, enantiomerically pure starting materials, known as the chiral pool, is a highly effective strategy. mdpi.com This approach avoids the need for a resolution step, which can be inefficient as it often results in the loss of at least 50% of the material. Natural compounds like amino acids, carbohydrates, and terpenes are common starting points for chiral pool synthesis. mdpi.com For example, L-alanine, with its inherent (S)-stereochemistry, can be a suitable precursor for the synthesis of (S)-3-aminobutan-1-ol through a series of chemical transformations.

Chiral auxiliaries provide another powerful method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of (S)-3-aminobutan-1-ol, a strategy could involve the attachment of a chiral auxiliary to a four-carbon backbone, followed by a stereoselective reduction of a ketone or an imine, and subsequent removal of the auxiliary. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high control. nih.gov

N-Boc Protection Strategies for (S)-3-aminobutan-1-ol

The protection of the amino group in (S)-3-aminobutan-1-ol with a tert-butoxycarbonyl (Boc) group is a common step in multi-step syntheses. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group. wikipedia.orgnih.gov

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640) or Boc₂O). wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Standard Conditions:

Aqueous Bicarbonate: The reaction can be performed in a biphasic system of water and an organic solvent (like dioxane or THF) with sodium bicarbonate as the base. wikipedia.org

Amine Bases in Organic Solvents: In anhydrous conditions, a tertiary amine base such as triethylamine (B128534) (Et₃N) or 4-(dimethylamino)pyridine (DMAP) can be used in a solvent like dichloromethane (B109758) (DCM) or acetonitrile. wikipedia.org

Catalyst-Free Conditions: Methods have been developed for N-Boc protection under catalyst-free conditions in water-acetone mixtures, offering a more environmentally friendly approach. nih.gov

Table 3: Conditions for Direct N-Boc Protection

| Reagent | Base | Solvent | Key Features |

| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water/Dioxane | Standard aqueous conditions wikipedia.org |

| Di-tert-butyl dicarbonate | Triethylamine/DMAP | Dichloromethane | Anhydrous conditions wikipedia.org |

| Di-tert-butyl dicarbonate | None | Water/Acetone | Catalyst-free, eco-friendly nih.gov |

In many total synthesis routes, the N-Boc protection is integrated as a key step. For example, after a chiral reduction or resolution to obtain (S)-3-aminobutan-1-ol, the crude or purified product is directly subjected to N-Boc protection. This strategy streamlines the synthetic process by avoiding unnecessary isolation and purification of the intermediate free amine, which can be volatile and difficult to handle. The resulting Boc-(S)-3-aminobutan-1-ol is often a more stable, crystalline solid that is easier to purify by crystallization or chromatography.

Industrial-Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key considerations include:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

Solvent Selection: Choosing solvents that are effective, safe, and environmentally friendly, with consideration for recovery and recycling.

Purification Methods: Developing robust and scalable purification methods. For this compound, this often involves crystallization, which is generally preferred over chromatography on a large scale due to cost and solvent consumption.

Process Safety: A thorough evaluation of the process for potential hazards, such as exothermic reactions, handling of flammable or toxic reagents, and ensuring appropriate safety measures are in place.

Process optimization is an ongoing effort to improve the efficiency and reduce the cost of production. This can involve exploring new catalysts, developing continuous flow processes, and implementing green chemistry principles to minimize waste and energy consumption.

Chemical Reactivity and Derivatization of Boc S 3 Aminobutan 1 Ol

Selective Functional Group Transformations

The differential reactivity of the primary alcohol and the Boc-protected amine allows for stepwise functionalization. The hydroxyl group can undergo reactions typical of primary alcohols, while the Boc group remains stable to most nucleophiles and bases, only succumbing to acidic conditions for its removal. organic-chemistry.org

The primary hydroxyl group in Boc-(S)-3-aminobutan-1-ol is a nucleophilic center that can be targeted for various transformations, such as oxidation, esterification, and etherification, without affecting the N-Boc group. The amine functionality is significantly more nucleophilic than the hydroxyl group, but its protection by the bulky Boc group allows for selective reactions at the alcohol. chemicalforums.com

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent determines the extent of oxidation. For instance, mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the aldehyde, (S)-tert-butyl (4-oxobutan-2-yl)carbamate. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the corresponding carboxylic acid, (S)-3-((tert-butoxycarbonyl)amino)butanoic acid.

Esterification: The hydroxyl group readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by acids or coupling agents. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) can mediate the esterification of N-Boc protected amino acids in an alcohol solvent at room temperature while retaining the Boc group, a principle applicable to Boc-amino alcohols. researchgate.net

Etherification: Conversion of the alcohol to an ether, such as a benzyl (B1604629) or silyl (B83357) ether, can be accomplished under standard conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., benzyl bromide), is a common method. This provides an orthogonal protecting group strategy if further transformations are required at the amine after Boc-deprotection.

| Transformation | Reagent/Condition Example | Product |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC), CH₂Cl₂ | (S)-tert-butyl (4-oxobutan-2-yl)carbamate |

| Esterification | Acetic anhydride (B1165640), Pyridine | (S)-4-((tert-butoxycarbonyl)amino)butan-2-yl acetate |

| Etherification | NaH, Benzyl bromide (BnBr), THF | tert-butyl ((S)-4-(benzyloxy)butan-2-yl)carbamate |

The N-Boc group is primarily a protecting group, valued for its stability and ease of removal under specific conditions. fishersci.co.uk Its main transformation is deprotection to liberate the free amine. However, the carbamate (B1207046) linkage itself can participate in certain reactions under specific conditions.

Deprotection: The most common reaction involving the N-Boc group is its cleavage under acidic conditions. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in solvents like dioxane or methanol (B129727) are highly effective. fishersci.co.uknih.gov The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide, releasing the free amine ((S)-3-aminobutan-1-ol) as its corresponding salt. commonorganicchemistry.com This deprotection can often be achieved selectively in the presence of other acid-sensitive groups. acsgcipr.org

Reaction of the Carbamate: While generally stable, the N-H bond of the Boc-carbamate can be deprotonated by very strong bases. This can lead to the formation of an isocyanate intermediate, which can then be trapped by nucleophiles like amines or alcohols to form ureas or new carbamates, respectively. researchgate.net This reactivity provides a pathway to further derivatization directly from the N-Boc protected compound.

| Transformation | Reagent/Condition Example | Product |

| N-Boc Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | (S)-3-aminobutan-1-ol (as TFA salt) |

| N-Boc Deprotection | 4M HCl in Dioxane | (S)-3-aminobutan-1-ol (as HCl salt) |

| Urea (B33335) Formation (via isocyanate) | 1. Strong Base (e.g., n-BuLi) 2. Amine (R₂NH) | N-substituted urea derivative |

Derivatization for Complex Molecular Scaffolds and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex structures, including various heterocyclic systems. The hydroxyl and protected amine groups can be manipulated sequentially to construct rings.

Oxazolidinone Formation: A common cyclization reaction for β-amino alcohols involves the formation of an oxazolidinone ring. This can be achieved from N-Boc protected amino alcohols. For example, N-Boc protected aziridines, which can be derived from amino alcohols, undergo intramolecular Lewis acid-catalyzed reactions to furnish oxazolidinones with retention of configuration. researchgate.net A more direct route can involve deprotection of the amine followed by reaction with a carbonylating agent like phosgene (B1210022) or a phosgene equivalent, which engages both the amine and hydroxyl groups to form the five-membered heterocyclic ring.

Lactam and Lactone Synthesis: After selective oxidation of the primary alcohol to a carboxylic acid, the resulting N-Boc protected β-amino acid can be a precursor to β-lactams or γ-lactones through further synthetic manipulations and cyclization strategies.

Formation of Other Heterocycles: The derivatized compound can be used to form other important heterocyclic scaffolds. For example, after converting the hydroxyl group to a better leaving group (e.g., a mesylate or tosylate) and deprotecting the amine, intramolecular nucleophilic substitution can lead to the formation of a four-membered azetidine (B1206935) ring. A study on the cyclization of 3-amino-2,4-dihydroxybutanoic acid derivatives showed that the C3 amino group plays a key role in regioselective cyclizations leading to oxazolidinones, oxazolines, and aziridines. rsc.org These principles can be applied to derivatives of this compound for the construction of diverse molecular frameworks.

Advanced Spectroscopic and Stereochemical Characterization of Boc S 3 Aminobutan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Boc-(S)-3-aminobutan-1-ol. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

In a typical ¹H NMR spectrum, the large singlet peak around 1.4 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group. The protons on the butanol backbone appear at distinct chemical shifts. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) typically resonate as a multiplet around 3.6-3.7 ppm. The methine proton next to the nitrogen (-CH(NHBoc)-) is observed further upfield, often around 3.8 ppm. The methylene group adjacent to the chiral center (-CH₂CH₂OH) and the methyl group (-CH₃) appear as multiplets in the 1.5-1.7 ppm and 1.1-1.2 ppm regions, respectively.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the Boc group is typically found around 156 ppm, while the quaternary carbon of the tert-butyl group appears near 79-80 ppm. The three equivalent methyl carbons of the Boc group produce a strong signal around 28 ppm. For the butanol chain, the carbon bearing the hydroxyl group (-CH₂OH) is observed around 60-61 ppm, the chiral carbon attached to the nitrogen (-CH(NHBoc)-) is found near 45-46 ppm, the adjacent methylene carbon at approximately 38-39 ppm, and the terminal methyl carbon around 21-22 ppm.

Interactive Table: Representative NMR Data for this compound in CDCl₃

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~4.5-5.0 | Broad Singlet | NH |

| ~3.80 | Multiplet | CH -NHBoc |

| ~3.65 | Multiplet | CH₂ -OH |

| ~1.65 | Multiplet | CH₂ -CH₂OH |

| ~1.44 | Singlet | C(CH₃ )₃ |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~156.0 | C =O (Boc) |

| ~79.5 | C (CH₃)₃ (Boc) |

| ~60.5 | C H₂-OH |

| ~45.7 | C H-NHBoc |

| ~38.8 | C H₂-CH₂OH |

| ~28.4 | C(C H₃)₃ (Boc) |

Mass Spectrometry for Molecular Confirmation and Purity Assessment.

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to assess its purity by detecting trace impurities. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺.

The fragmentation pattern of Boc-protected compounds under MS analysis is well-characterized and serves as a diagnostic tool. A primary fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈), resulting in a prominent [M+H-56]⁺ ion. nih.govreddit.com This occurs through a McLafferty-type rearrangement. reddit.comresearchgate.net Another characteristic fragmentation is the loss of the entire tert-butoxycarbonyl group, leading to an [M+H-100]⁺ ion. The observation of the molecular ion at the correct mass-to-charge ratio (m/z) and these specific fragment ions provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.

Interactive Table: Characteristic Mass Spectrometry Fragments for this compound

| Ion (m/z) | Description | Fragmentation Pathway |

| 190.14 | [M+H]⁺ | Protonated Molecular Ion |

| 134.08 | [M+H-56]⁺ | Loss of isobutylene from Boc group |

| 90.09 | [M+H-100]⁺ | Loss of the entire Boc group |

| 74.08 | [C₄H₁₀N]⁺ | Cleavage of the C-C bond adjacent to the nitrogen |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation |

Chiral Chromatography for Enantiomeric Purity Determination.

Determining the enantiomeric purity, or enantiomeric excess (ee), of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines and alcohols. researchgate.net The separation can be performed in normal-phase mode using eluents like hexane/isopropanol (B130326) or in reversed-phase mode. Since this compound lacks a strong UV chromophore, detection can be challenging. One approach is to use a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, the compound can be derivatized with a UV-active agent. For the unprotected 3-aminobutanol, derivatization with reagents like (R)-α-methyl-2-naphthalene acetyl chloride has been used to facilitate both separation and UV detection. google.com A similar strategy could be applied after the removal of the Boc group. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.

Interactive Table: Example Chiral HPLC Method for a Derivatized Aminobutanol

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane: Isopropanol (e.g., 90:10 v/v) google.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV (after derivatization) |

| Typical Retention Time (S-isomer) | ~11 min (example) google.com |

| Typical Retention Time (R-isomer) | ~12 min (example) google.com |

X-ray Crystallography for Absolute Configuration Assignment of Crystalline Derivatives.

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry. purechemistry.orgwikipedia.org However, this technique requires a well-ordered single crystal. This compound, being a low-melting solid or oil, is difficult to crystallize directly.

Therefore, the standard approach is to prepare a crystalline derivative. nih.govsci-hub.se This is typically achieved by reacting the hydroxyl group with a carboxylic acid containing a heavy atom, such as p-bromobenzoic acid. The resulting ester is often a stable, crystalline solid. The presence of the heavy bromine atom allows for the use of anomalous dispersion, a phenomenon that makes it possible to unambiguously determine the absolute configuration (R or S) of the chiral center. wikipedia.org The crystal structure reveals the precise spatial arrangement of all atoms, providing unequivocal proof of the (S) configuration inherited from the starting material. researchgate.net

Strategic Applications of Boc S 3 Aminobutan 1 Ol in Organic and Medicinal Chemistry

Role as a Chiral Building Block in Natural Product and Analogue Synthesis

Boc-(S)-3-aminobutan-1-ol is a quintessential chiral building block, providing a readily available source of a specific stereocenter for the total synthesis of natural products and their analogues. The inherent chirality of this molecule allows for the direct incorporation of a predetermined stereochemistry into a target molecule, thereby obviating the need for challenging enantioselective steps or chiral resolutions at later stages of a synthetic sequence.

The utility of chiral amino alcohols in natural product synthesis is well-documented. nih.gov These motifs are present in a wide array of biologically active natural products, and synthetic strategies often rely on the use of small, enantiomerically pure fragments to construct the larger carbon skeleton. The primary alcohol of this compound can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the protected amine can be deprotected and further functionalized. This dual functionality allows for the extension of the carbon chain in multiple directions, making it a versatile synthon for the elaboration of complex structures.

For instance, in the synthesis of alkaloid natural products, the aminobutan-1-ol core can serve as a precursor to piperidine (B6355638) or pyrrolidine (B122466) ring systems, which are common motifs in this class of compounds. The stereocenter at the 3-position can effectively control the stereochemical outcome of subsequent cyclization reactions, leading to the desired diastereomer of the final product.

| Application Area | Synthetic Strategy | Potential Natural Product Class |

| Total Synthesis | Incorporation of a stereodefined C4 fragment | Alkaloids, Macrolides, Amino sugars |

| Analogue Synthesis | Modification of the amino alcohol backbone | Biologically active peptides, Enzyme inhibitors |

Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

The chiral nature of this compound makes it a suitable candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled. The hydroxyl and protected amino groups of this compound can be attached to a substrate, and the stereocenter of the amino alcohol can then influence the facial selectivity of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions.

Furthermore, this compound can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. westlake.edu.cn Chiral ligands are crucial components of metal-based and organocatalytic systems that enable the enantioselective synthesis of a wide range of molecules. The amino and alcohol functionalities can be readily modified to introduce coordinating groups, such as phosphines or other heteroatoms, which can then bind to a metal center. The chirality of the butanol backbone creates a chiral environment around the catalytic center, which can lead to high levels of enantioselectivity in the catalyzed reaction.

| Role | Mechanism of Action | Examples of Asymmetric Reactions |

| Chiral Auxiliary | Diastereoselective control of bond formation | Alkylation of enolates, Aldol additions, Conjugate additions |

| Chiral Ligand Precursor | Formation of a chiral catalytic environment | Asymmetric hydrogenation, Asymmetric allylic alkylation |

Intermediacy in the Synthesis of Pharmaceutical Agents

Chiral amino alcohols are critical intermediates in the synthesis of many pharmaceutical agents. nih.gov The stereochemistry of a drug molecule is often crucial for its pharmacological activity and safety profile, and the use of enantiomerically pure building blocks like this compound is a key strategy for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

While the (R)-enantiomer of 3-aminobutan-1-ol (B1281174) is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir, the (S)-enantiomer, this compound, is of significant interest for the synthesis of potential enantiomeric analogues or as a starting material for the synthesis of other chiral pharmaceutical agents. The synthesis of enantiomerically pure salts of drug candidates often requires access to both enantiomers of key chiral intermediates to explore the full pharmacological and toxicological profile. Access to this compound allows for the synthesis of the corresponding (S)-configured analogues of Dolutegravir, which can be used in research to better understand the structure-activity relationship of this important class of drugs.

This compound is a valuable starting material for the synthesis of a variety of other biologically active chiral amines and amino alcohol derivatives. The primary alcohol can be converted into a range of other functional groups, and the protected amine can be deprotected and acylated, alkylated, or used in other coupling reactions to generate a library of diverse chiral molecules. These derivatives can be screened for a wide range of biological activities, including as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The defined stereochemistry of the starting material ensures that the resulting products are also enantiomerically pure, which is a critical aspect of modern drug discovery.

| Pharmaceutical Application | Synthetic Utility | Therapeutic Area |

| Enantiomeric Analogues | Access to opposite stereoisomer for SAR studies | Antiviral, Oncology |

| Chiral Amine Derivatives | Precursor for diverse amine-containing compounds | CNS disorders, Cardiovascular disease |

| Amino Alcohol Derivatives | Scaffold for further functionalization | Infectious diseases, Metabolic disorders |

Construction of Privileged Structures and 3-Dimensional Molecular Scaffolds

In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. These scaffolds often possess a three-dimensional (3D) architecture that allows for the precise spatial arrangement of functional groups to interact with biological macromolecules. Chiral amino alcohols like this compound are excellent starting points for the construction of such 3D molecular scaffolds.

The stereocenter in this compound can serve as a key control element in the synthesis of conformationally constrained ring systems. For example, it can be used to synthesize chiral piperidines, pyrrolidines, or morpholines, which are common privileged structures in drug discovery. The substituents on these rings can be projected in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for a particular biological target. The ability to generate libraries of stereochemically defined 3D scaffolds is a powerful tool in modern drug discovery, enabling the exploration of new chemical space and the identification of novel drug candidates.

| Scaffold Type | Synthetic Approach | Importance in Medicinal Chemistry |

| Chiral Heterocycles | Intramolecular cyclization reactions | Core structures of many approved drugs |

| 3D Molecular Fragments | Stereocontrolled functionalization | Exploration of new chemical space, improved drug-like properties |

| Conformationally Constrained Scaffolds | Introduction of stereocenters to limit flexibility | Enhanced binding affinity and selectivity |

Computational and Mechanistic Investigations of Boc S 3 Aminobutan 1 Ol

Theoretical Studies on Reaction Mechanisms Involving Boc-(S)-3-aminobutan-1-ol.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving N-Boc protected amino alcohols. These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed picture of the reaction pathways.

One of the fundamental reactions for this class of compounds is the formation of the N-Boc group itself. Quantum mechanical calculations on the Boc protection of primary amines have shown that alcoholic solvents can accelerate the reaction by stabilizing the transition state through a network of hydrogen bonds. This stabilization lowers the activation energy for the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (B1257347). wuxibiology.com

A significant reaction of N-Boc protected β-amino alcohols, such as this compound, is their cyclization to form oxazolidinones. This intramolecular reaction often proceeds via an SN2 mechanism, particularly when the hydroxyl group is activated, for instance, by conversion to a mesylate. Computational studies on similar systems have detailed the stereochemical outcome of such cyclizations. The reaction typically proceeds with an inversion of configuration at the carbon bearing the hydroxyl group. researchgate.net However, the potential for competing SN1 mechanisms, which could lead to a loss of stereochemical integrity, has also been noted, especially with substrates that can form stable carbocations. researchgate.net DFT studies can be employed to calculate the relative energy barriers for the SN1 and SN2 pathways, thus predicting the likely stereochemical outcome under different conditions.

Another important transformation is the deprotection of the N-Boc group. The mechanism of acid-catalyzed deprotection has been computationally modeled, showing a step-wise process involving protonation of the carbamate (B1207046) carbonyl, followed by the departure of the tert-butyl group as a stable cation, and subsequent decarboxylation to yield the free amine. total-synthesis.com More recent studies have explored thermal deprotection under continuous flow conditions, with computational modeling supporting a concerted proton transfer and release of isobutylene (B52900), followed by rapid decarboxylation. nih.govnih.gov The reaction rate has been correlated with the electrophilicity of the N-Boc carbonyl group. nih.gov

The following table summarizes computed activation energies for key reaction steps in related N-Boc protected systems, providing an approximation of the energetic landscape for reactions involving this compound.

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| N-Boc Protection | Aniline + (Boc)₂O | DFT | 16.22 (without methanol) | wuxibiology.com |

| N-Boc Protection | Aniline + (Boc)₂O | DFT | 12.51 (with methanol) | wuxibiology.com |

| N-Boc Deprotection | N-Boc Imidazole | DFT | ~25-30 (Thermal) | nih.gov |

| Oxazolidinone Formation | N-Boc-β-aminoalcohol mesylate | DFT | Varies with substrate and mechanism (SN1 vs SN2) | researchgate.net |

Conformational Analysis and Rotation-Inversion Isomerization of N-Boc Protected Amino Alcohols.

The conformational landscape of N-Boc protected amino alcohols is crucial for understanding their reactivity and interactions with other molecules, such as enzymes. The presence of the bulky tert-butoxycarbonyl (Boc) group introduces significant steric hindrance and restricts the conformational freedom of the molecule.

Computational methods, including molecular mechanics and DFT, have been used to study the rotational barriers around key single bonds in N-Boc protected compounds. A critical aspect is the rotation around the N-C(O) bond of the carbamate, which can lead to different conformers. Studies on similar N-formyl and N-acyl systems have shown that the rotational barriers can be significant, often in the range of 20-23 kcal/mol, leading to the existence of distinct syn- and anti-conformers at room temperature. nih.gov

| Bond | Type of Rotation | Model Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| N-C(O) | Amide Rotation | N-methyl-N-benzhydrylformamide | DFT (M06-2X/6-311+G*) | ~19.5 | nih.gov |

| C-C | Alkane Rotation | Ethane | DFT (B3LYP/6-31G(d,p)) | ~2.8 | mdpi.com |

| N-N | Nitroso Rotation | Monocyclic Nitrosamines | DFT | Varies with ring size | researchgate.net |

These data suggest that while rotation around the C-C backbone of this compound is relatively facile, the orientation of the Boc group is more conformationally restricted.

Enzyme-Substrate Interactions in Biocatalytic Transformations and Enantioselectivity.

Biocatalysis offers a powerful tool for the synthesis of chiral amino alcohols with high enantioselectivity. mdpi.comacs.org Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are increasingly used to understand the origins of this selectivity at the molecular level. acs.orgacs.org

For a substrate like this compound, enzymes such as lipases and alcohol dehydrogenases are commonly employed for kinetic resolution. mdpi.com Molecular modeling studies on the interaction of similar substrates with these enzymes have provided valuable insights.

Lipase-Catalyzed Reactions: Lipases catalyze the acylation or deacylation of the hydroxyl group. The enantioselectivity of this process is determined by how the two enantiomers of the substrate fit into the enzyme's active site. Molecular docking and molecular dynamics simulations can be used to model the formation of the enzyme-substrate complex. nih.govnih.gov These studies often reveal that the preferred enantiomer forms a more stable tetrahedral intermediate in the active site, leading to a lower activation energy for the reaction. nih.gov The interactions that contribute to this stabilization include hydrogen bonds with key residues of the catalytic triad (B1167595) (e.g., serine, histidine, and aspartate/glutamate) and hydrophobic interactions with the binding pocket. nih.gov For a substrate like this compound, the bulky Boc group and the methyl group at the stereocenter would play a crucial role in dictating the orientation within the active site.

Alcohol Dehydrogenase-Catalyzed Reactions: Secondary alcohol dehydrogenases can be used for the asymmetric reduction of corresponding ketones to produce chiral amino alcohols. acs.orgnih.gov Quantum chemical studies on the mechanism and stereoselectivity of these enzymes have shown that the enantioselectivity arises from subtle differences in the transition state energies for the two enantiomers. nih.gov These studies model the hydride transfer from the cofactor (e.g., NAD(P)H) to the substrate. The calculations can reproduce and explain the experimentally observed enantioselectivity based on the steric and electronic interactions within the active site. nih.gov

The following table summarizes key interactions and computational findings from studies on enzymes that are relevant for the biocatalytic transformation of this compound.

| Enzyme Type | Model Substrate | Computational Approach | Key Findings | Reference |

| Lipase (Candida antarctica Lipase B) | Secondary alcohols (e.g., 2-butanol) | Molecular Dynamics, Molecular Mechanics | Enantioselectivity is determined by the energy difference between the diastereomeric transition states. | nih.govnih.gov |

| Secondary Alcohol Dehydrogenase (from Thermoanaerobacter brockii) | 2-butanol, 3-hexanol | DFT | Calculations reproduced and rationalized the opposite enantioselectivity for different substrates based on transition state analysis. | nih.gov |

| Transaminase | 4-hydroxybutan-2-one | (Experimental screening) | High enantioselectivity for the production of (R)-3-aminobutan-1-ol. | google.com |

These computational and mechanistic investigations, while often based on analogous systems, provide a robust framework for understanding and predicting the chemical behavior of this compound. Further dedicated theoretical studies on this specific molecule would be beneficial for refining our understanding of its properties and reactivity.

Q & A

Q. What are the established synthetic routes for Boc-(S)-3-aminobutan-1-ol, and how do reaction conditions influence enantiomeric purity?

this compound is typically synthesized via stereoselective reduction of Boc-protected β-amino ketones or enzymatic resolution of racemic mixtures. Key parameters include solvent polarity (e.g., THF vs. methanol), temperature control (0–25°C), and catalysts like NaBH4 with chiral auxiliaries to preserve stereochemistry . Post-synthesis, enantiomeric purity should be verified via chiral HPLC or polarimetry .

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

Stability studies should employ thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., ≥150°C) and dynamic vapor sorption (DVS) to evaluate hygroscopicity. NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) in D2O or CDCl3 can detect Boc-group hydrolysis under acidic/basic conditions . For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides temperature-dependent conformational data, as demonstrated in analogous Boc-protected amino alcohols .

Q. What are the primary applications of this compound in chiral ligand or catalyst design?

The compound serves as a precursor for chiral ligands in asymmetric catalysis. For example, its thiol derivatives (e.g., 1,3-thiazinanes) exhibit circularly polarized luminescence (CPL) properties, with stereochemical outcomes dependent on the (S)-configuration . Methodological optimization involves coupling reactions with CS2 or sulfonic acids under inert atmospheres to prevent racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Discrepancies in splitting patterns may arise from dynamic rotational barriers or solvent-induced conformational changes. Advanced approaches include variable-temperature NMR (VT-NMR) to probe energy barriers and DFT calculations (e.g., B3LYP/6-31G*) to model rotamer populations . Cross-validation with 2D NOESY can clarify spatial proximities of protons .

Q. What strategies optimize this compound’s reactivity in solid-phase peptide synthesis (SPPS) while minimizing side reactions?

Use orthogonal protecting groups (e.g., Fmoc for amines) to selectively deprotect the Boc group under mild acidic conditions (e.g., 20% TFA in DCM). Kinetic studies via LC-MS can identify side products like diketopiperazines, which are mitigated by low-temperature coupling (4°C) and HOBt/DIC activation .

Q. How does the Boc group influence intermolecular interactions in supramolecular assemblies of this compound?

SCXRD and Hirshfeld surface analysis reveal that the tert-butyl moiety enhances van der Waals interactions, while the carbamate group participates in hydrogen bonding. Temperature-dependent SCXRD (100–300 K) quantifies thermal expansion coefficients and hydrogen-bond distortions, critical for designing thermally stable frameworks .

Q. What computational methods predict the enantioselectivity of this compound in catalytic systems?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model host-guest interactions, while NBO analysis evaluates charge transfer in transition states. For example, in thiazinane synthesis, the (S)-configuration directs sulfur nucleophiles to specific positions, as confirmed by %VBur calculations .

Methodological Considerations

Q. How should researchers handle this compound to prevent degradation during storage?

Store under argon at 4°C in amber vials to prevent oxidation and hygroscopic degradation. Regular purity checks via TLC (eluent: ethyl acetate/hexane, 1:3) and Karl Fischer titration ensure solvent-free conditions .

Q. What analytical techniques are essential for validating the stereochemical integrity of this compound in complex matrices?

Chiral stationary-phase HPLC (e.g., Chiralpak IA) with UV detection (254 nm) resolves enantiomers. For trace analysis, LC-ESI-MS/MS in MRM mode enhances sensitivity. Circular dichroism (CD) spectroscopy corroborates optical activity, with Δε values calibrated against known standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.